molecular formula C15H23NO4 B13425157 (R)-Benzyl (1,1-Diethoxypropan-2-yl)carbamate

(R)-Benzyl (1,1-Diethoxypropan-2-yl)carbamate

Cat. No.: B13425157
M. Wt: 281.35 g/mol
InChI Key: SDPKDRFUFZADID-GFCCVEGCSA-N
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Description

®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate is a chiral compound with the molecular formula C15H23NO4 It is a derivative of carbamate, featuring a benzyl group and a diethoxypropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate typically involves the reaction of ®-1,1-diethoxypropan-2-amine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of ®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the diethoxypropan-2-yl moiety can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • ®-Benzyl (1,1-Dimethoxypropan-2-yl)carbamate
  • ®-Benzyl (1,1-Diethoxybutan-2-yl)carbamate
  • ®-Benzyl (1,1-Diethoxyethan-2-yl)carbamate

Uniqueness

®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethoxypropan-2-yl moiety differentiates it from other carbamate derivatives, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

benzyl N-[(2R)-1,1-diethoxypropan-2-yl]carbamate

InChI

InChI=1S/C15H23NO4/c1-4-18-14(19-5-2)12(3)16-15(17)20-11-13-9-7-6-8-10-13/h6-10,12,14H,4-5,11H2,1-3H3,(H,16,17)/t12-/m1/s1

InChI Key

SDPKDRFUFZADID-GFCCVEGCSA-N

Isomeric SMILES

CCOC([C@@H](C)NC(=O)OCC1=CC=CC=C1)OCC

Canonical SMILES

CCOC(C(C)NC(=O)OCC1=CC=CC=C1)OCC

Origin of Product

United States

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